molecular formula C7H13NO2 B121690 (2R)-2-Tert-butyloxirane-2-carboxamide CAS No. 154078-97-4

(2R)-2-Tert-butyloxirane-2-carboxamide

Cat. No. B121690
M. Wt: 143.18 g/mol
InChI Key: GCLTZQOYEURTKI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Tert-butyloxirane-2-carboxamide is a chemical compound that has been studied for its potential applications in various scientific fields.

Mechanism Of Action

The mechanism of action of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide is not fully understood. However, it has been suggested that its antimicrobial and antifungal properties may be due to its ability to disrupt the cell membrane of microorganisms. Additionally, its catalytic activity may be due to its ability to form complexes with various substrates.

Biochemical And Physiological Effects

((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have minimal effects on the biochemical and physiological processes of living organisms, making it a potentially safe compound for use in various scientific applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide is its ability to exhibit antimicrobial and antifungal properties at low concentrations. Additionally, its catalytic activity has been found to be highly efficient, making it a potential candidate for use in various organic synthesis reactions. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the study of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Additionally, further research may be conducted to better understand the mechanism of action of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide and its potential applications in various scientific fields. Finally, efforts may be made to optimize the synthesis method of this compound to reduce its cost and increase its availability for scientific research.

Synthesis Methods

The synthesis of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide involves the reaction of tert-butylamine with glycidyl tosylate. The resulting product is then treated with hydrochloric acid to yield ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide. This synthesis method has been reported in various scientific journals and has been found to be reliable and efficient.

Scientific Research Applications

((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. It has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been found to be an effective catalyst for various organic reactions, including the synthesis of chiral compounds.

properties

CAS RN

154078-97-4

Product Name

(2R)-2-Tert-butyloxirane-2-carboxamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R)-2-tert-butyloxirane-2-carboxamide

InChI

InChI=1S/C7H13NO2/c1-6(2,3)7(4-10-7)5(8)9/h4H2,1-3H3,(H2,8,9)/t7-/m1/s1

InChI Key

GCLTZQOYEURTKI-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@@]1(CO1)C(=O)N

SMILES

CC(C)(C)C1(CO1)C(=O)N

Canonical SMILES

CC(C)(C)C1(CO1)C(=O)N

synonyms

Oxiranecarboxamide, 2-(1,1-dimethylethyl)-, (R)- (9CI)

Origin of Product

United States

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